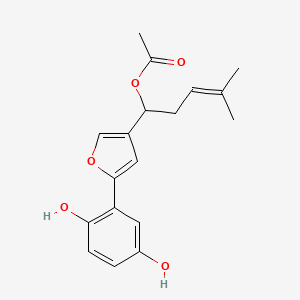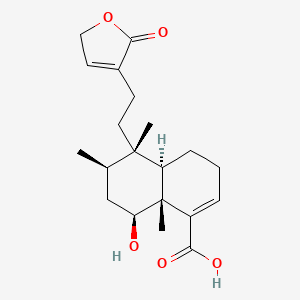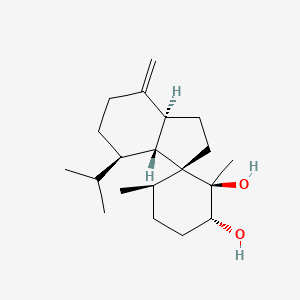
BB-22 6-hydroxyquinoline isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 6-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the six position instead of through the eight position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Forensic Drug Analysis : A study by Kohyama et al. (2016) highlights the importance of BB-22 and its isomers in forensic drug analysis. The differentiation among regioisomers of synthetic cannabinoids, including BB-22, is crucial for legal and forensic purposes. The study suggests methods for analytical differentiation of these isomers using techniques like gas chromatography and liquid chromatography-tandem mass spectrometry (Kohyama et al., 2016).
Protein Interaction Studies : Research by Shiriskar et al. (2015) investigates the interaction between 2-amino-8-hydroxyquinoline (A8HQ), an amino derivative of hydroxyquinoline, and human serum albumin (HSA). The study uses multispectroscopic techniques and molecular modeling to understand the binding effects on HSA's conformation. This has implications for drug design and understanding ligand-protein interactions (Shiriskar et al., 2015).
Chemical Vapour Deposition and Catalysis : A 2008 study by Shang et al. reports on the modification of MCM-22 zeolites with silylation agents, including 8-hydroxyquinoline. This research is significant in catalysis, particularly for the skeletal isomerization of n-butene. The modified zeolites show improved catalytic performance and selectivity, highlighting the application of hydroxyquinolines in industrial chemistry (Shang et al., 2008).
Optical Properties in Material Science : The study by lle et al. (2002) examines the δ-phase of Alq3, an aluminum complex with hydroxyquinoline ligands, revealing significant insights into its molecular structure and optical properties. This has implications for the development of materials with specific light-emitting properties (lle et al., 2002).
Biomedical Applications : Research on berberine, an isoquinoline alkaloid, by Zhao et al. (2017) and Okubo et al. (2017) demonstrates its potential in treating triple-negative breast cancer and leukemia. These studies highlight the anti-tumor activities of berberine and its mechanisms, such as inducing apoptosis in cancer cells (Zhao et al., 2017), (Okubo et al., 2017).
Neuroprotective Effects : A study by Negahdar et al. (2015) investigates berberine's neuroprotective effects in a Parkinson's disease model, indicating its therapeutic potential in neurodegenerative disorders (Negahdar et al., 2015).
Immunomodulatory Effects : Qin et al. (2010) research the effects of berberine on experimental autoimmune encephalomyelitis, suggesting its utility in autoimmune diseases due to its regulatory effects on pathogenic Th1 and Th17 cells (Qin et al., 2010).
Eigenschaften
Produktname |
BB-22 6-hydroxyquinoline isomer |
|---|---|
Molekularformel |
C25H24N2O2 |
Molekulargewicht |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI-Schlüssel |
HFJHOGXZMSKPMS-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(N=CC=C2)C=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyme |
quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1163886.png)

![Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B1163888.png)
